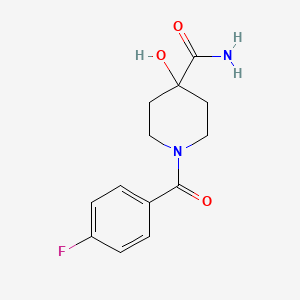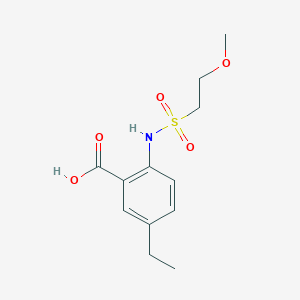![molecular formula C14H20N6 B7049552 1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B7049552.png)
1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-methylpyridin-2-yl group and a 1,2,4-triazol-1-yl ethyl group
Preparation Methods
The synthesis of 1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.
Introduction of the 4-methylpyridin-2-yl group: This step involves the nucleophilic substitution reaction of 4-methylpyridine with the piperazine core.
Attachment of the 1,2,4-triazol-1-yl ethyl group: This is typically done through a nucleophilic substitution reaction using 1,2,4-triazole and an appropriate alkylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine can be compared with other similar compounds, such as:
1-(4-Methylpyridin-2-yl)piperazine: Lacks the 1,2,4-triazol-1-yl ethyl group, resulting in different chemical properties and applications.
4-(2-(1,2,4-Triazol-1-yl)ethyl)piperazine:
1-(4-Chloropyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine: Substitution of the methyl group with a chlorine atom can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-13-2-3-16-14(10-13)19-7-4-18(5-8-19)6-9-20-12-15-11-17-20/h2-3,10-12H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPLDJDIGHRYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)CCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-N-[(4-methylsulfonylphenyl)methyl]oxan-4-amine](/img/structure/B7049469.png)

![N-[1-(thiadiazol-4-ylmethyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7049498.png)

![Ethyl 2-[2-(2-methylimidazol-1-yl)ethylamino]-1,3-thiazole-5-carboxylate](/img/structure/B7049506.png)
![3-Ethyl-5-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7049507.png)
![5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7049511.png)
![2-[Cyclopropylmethyl-(3,5-dimethylthiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7049516.png)
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7049517.png)
![Methyl 6-[3-(dimethylamino)-2-methylpyrrolidin-1-yl]pyrazine-2-carboxylate](/img/structure/B7049521.png)
![3-(5-Ethylfuran-2-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine](/img/structure/B7049534.png)
![1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]methanamine](/img/structure/B7049537.png)
![2-[4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7049538.png)
![4-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-3-ylmorpholine](/img/structure/B7049546.png)
